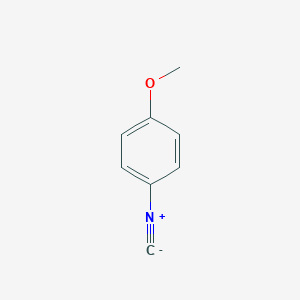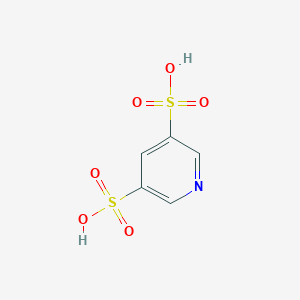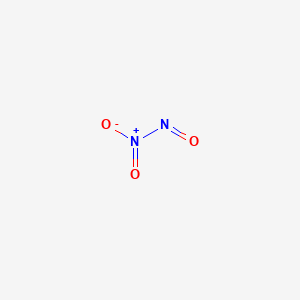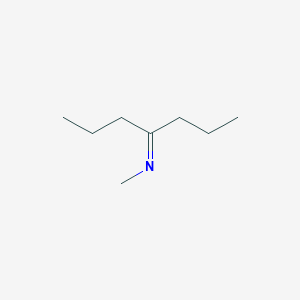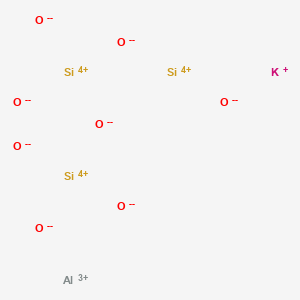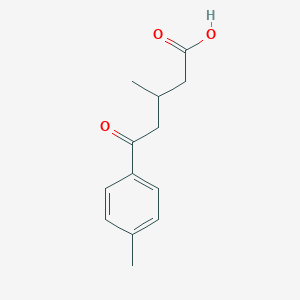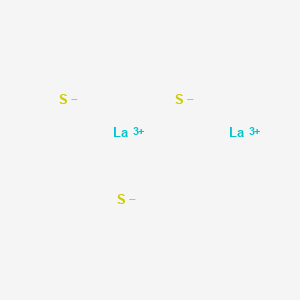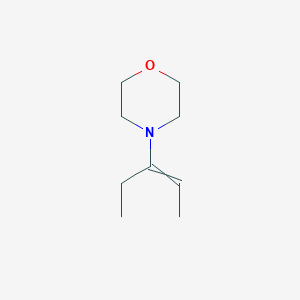
4-Pent-2-en-3-ylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pent-2-en-3-ylmorpholine is a chemical compound that belongs to the class of heterocyclic organic compounds. It is also known as 4-Pentenylmorpholine or 4-Pentenyl-1-azacyclohexane. This compound is widely used in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 4-Pent-2-en-3-ylmorpholine is not well understood. However, it is believed to act as a modulator of neurotransmitter release. This compound has been shown to increase the release of acetylcholine in the brain, which may be responsible for its effects on cognitive function.
Efectos Bioquímicos Y Fisiológicos
4-Pent-2-en-3-ylmorpholine has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal studies. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Pent-2-en-3-ylmorpholine in lab experiments include its unique properties and its ability to modulate neurotransmitter release. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment for its synthesis.
Direcciones Futuras
There are several future directions for the use of 4-Pent-2-en-3-ylmorpholine in scientific research. One future direction is the development of new drugs and pharmaceuticals based on this compound. Another future direction is the study of its effects on other biochemical and physiological processes. Additionally, the use of 4-Pent-2-en-3-ylmorpholine in the study of cognitive function and memory is an area of ongoing research.
Conclusion:
In conclusion, 4-Pent-2-en-3-ylmorpholine is a unique chemical compound that has several scientific research applications. Its synthesis method is relatively simple, and it has several advantages and limitations for lab experiments. The future directions for the use of this compound in scientific research are numerous, and ongoing research is needed to fully understand its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of 4-Pent-2-en-3-ylmorpholine involves the reaction of 4-penten-2-ol with morpholine in the presence of a catalyst. This reaction results in the formation of 4-Pent-2-en-3-ylmorpholine. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
4-Pent-2-en-3-ylmorpholine is widely used in scientific research due to its unique properties. It is used as a building block in the synthesis of various organic compounds. This compound is used in the development of new drugs and pharmaceuticals. It is also used in the study of biochemical and physiological processes.
Propiedades
Número CAS |
13654-48-3 |
|---|---|
Nombre del producto |
4-Pent-2-en-3-ylmorpholine |
Fórmula molecular |
C9H17NO |
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
4-pent-2-en-3-ylmorpholine |
InChI |
InChI=1S/C9H17NO/c1-3-9(4-2)10-5-7-11-8-6-10/h3H,4-8H2,1-2H3 |
Clave InChI |
IVDKYUOUZKYWNU-UHFFFAOYSA-N |
SMILES |
CCC(=CC)N1CCOCC1 |
SMILES canónico |
CCC(=CC)N1CCOCC1 |
Sinónimos |
Morpholine, 4-(1-ethyl-1-propenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate](/img/structure/B78289.png)
